(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13681323
InChI: InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1
SMILES:
Molecular Formula: C8H8BrClFNO2
Molecular Weight: 284.51 g/mol

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl

CAS No.:

Cat. No.: VC13681323

Molecular Formula: C8H8BrClFNO2

Molecular Weight: 284.51 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl -

Specification

Molecular Formula C8H8BrClFNO2
Molecular Weight 284.51 g/mol
IUPAC Name (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1
Standard InChI Key HDBZXNOVHSWDPF-OGFXRTJISA-N
Isomeric SMILES C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N.Cl
Canonical SMILES C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s IUPAC name, (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride, reflects its stereochemistry and functional groups. Its molecular formula, C₈H₈BrClFNO₂, includes a bromine atom at the ortho position and a fluorine atom at the para position on the phenyl ring, attached to a glycine-like backbone . The (R)-configuration at the chiral center is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular Weight284.51 g/mol
CAS Number2177265-07-3
Purity≥95%
SolubilitySoluble in polar solvents (e.g., DMSO)
StabilityStable at RT; hygroscopic

Synthesis and Chemical Properties

Synthetic Pathways

Synthesis typically involves asymmetric catalysis or resolution of racemic mixtures to achieve the desired (R)-enantiomer. A common route starts with 2-bromo-4-fluorophenylacetic acid, which undergoes bromination followed by stereoselective amination and hydrochloride salt formation . Alternative methods employ chiral auxiliaries or enzymatic resolution to enhance enantiomeric excess .

Reactivity and Stability

Analytical Characterization

Spectroscopic and Chromatographic Data

Advanced techniques confirm identity and purity:

  • NMR (¹H): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), δ 4.12 (s, 1H, NH₂), δ 3.78 (q, 1H, CH) .

  • HPLC: Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeOH) .

  • Mass Spectrometry: [M+H]⁺ = 284.51 .

Table 2: Comparative Analytical Data for Halogenated Amino Acids

CompoundRetention Time (min)[M+H]⁺
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl12.3284.51
(R)-2-Amino-2-(4-fluorophenyl)acetic acid HCl10.8205.61
(R)-2-Amino-2-(4-bromophenyl)acetic acid HCl13.1266.52

Research Applications and Industrial Relevance

Drug Development

The compound serves as a precursor for neurological agents, particularly those targeting glutamate receptors. Its fluorophenyl moiety enhances blood-brain barrier permeability, making it valuable in central nervous system drug design.

Chemical Intermediates

Industrially, it is used to synthesize peptidomimetics and enzyme inhibitors, with suppliers like MuseChem and VulcanChem offering bulk quantities .

Comparative Analysis with Structural Analogs

Table 3: Functional Comparison of Halogenated Amino Acids

CompoundTarget Enzyme (IC₅₀)LogP
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl5-LOX (1.2 µM)2.1
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl5-LOX (3.8 µM)2.1
(R)-2-Amino-2-(4-bromophenyl)acetic acid HClCOX-2 (4.5 µM)2.4

The (R)-enantiomer’s superior 5-LOX inhibition underscores the role of stereochemistry in target engagement .

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